N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c1-14(18,6-7-21-3)9-15-23(19,20)10-4-5-12-11(8-10)16(2)13(17)22-12/h4-5,8,15,18H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXNWWDDXGPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]oxazole core, followed by the introduction of the sulfonamide group and the hydroxy-methoxy-methylbutyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding, while the sulfonamide group can interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
The compound’s structural analogs share the sulfonamide-benzoxazole/benzimidazole framework but differ in substituents, impacting their electronic, steric, and hydrogen-bonding profiles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Hydrophilicity: The target compound’s 2-hydroxy-4-methoxybutyl chain enhances hydrophilicity compared to the aromatic furyl/thienyl groups in the analog from . This may improve aqueous solubility but reduce membrane permeability .
Hydrogen Bonding and Crystal Packing: The hydroxyl group in the target compound and ’s analog enables strong hydrogen bonds (e.g., O-H···O/N), which are critical in crystal packing and stability. In contrast, ’s compound lacks a free -OH but includes a carbonyl group, favoring C=O···H-N interactions .
Electronic Effects: The benzoxazole ring (target and ) is electron-deficient due to the oxazole oxygen, whereas benzimidazolone () has a more electron-rich environment from the imidazole nitrogen.
Research Tools and Methodologies
- Hydrogen Bond Analysis : Etter’s graph set theory () provides a framework for comparing intermolecular interactions in analogs, though empirical data are required for detailed analysis .
Biological Activity
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole core, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H19N3O4S |
| Molecular Weight | 319.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Research has indicated that compounds containing the benzoxazole structure exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the growth of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Case Study:
In a recent study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours. This effect was attributed to the activation of caspase pathways leading to apoptosis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation: It has been shown to bind to receptors involved in apoptosis signaling, enhancing apoptotic signals within cancer cells.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production |
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
- Methodological Answer : Synthesis of sulfonamide-benzoxazole derivatives typically involves multi-step reactions. Key steps include:
- Sulfonylation : Reacting a benzoxazole precursor (e.g., 3-methyl-2-oxo-1,3-benzoxazole) with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Alkylation/Functionalization : Introducing the hydroxy-methoxy-methylbutyl side chain via nucleophilic substitution or coupling reactions. Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final product.
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 3-methylbenzoxazole + ClSO₂R, Et₃N, DCM, 0°C | 65–75 | |
| Alkylation | K₂CO₃, DMF, 60°C, 12h | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is required for structural confirmation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy, hydroxy groups) and confirms regiochemistry. Aromatic protons in benzoxazole appear as distinct singlets (δ 7.0–8.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for sulfonamides due to their polarity .
- IR Spectroscopy : Confirms sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and benzoxazole (C=N at ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability or structural analogs. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) across studies .
- SAR Analysis : Compare activities of analogs (e.g., substituent effects on the benzoxazole ring) to isolate bioactive motifs. For example, methoxy groups enhance membrane permeability .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify consensus trends .
Q. What methodologies are recommended for studying its interaction with biological targets?
- Methodological Answer : Mechanistic studies require a multi-technique approach:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases. Validate with crystallographic data if available .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for protein-ligand interactions .
- Fluorescence Quenching : Monitor changes in tryptophan emission to assess binding to enzymes (e.g., lysozyme) .
Table 2 : Example Interaction Study Parameters
| Technique | Target Protein | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| SPR | COX-2 | 12.5 nM | |
| Docking | Topoisomerase II | ΔG = -9.8 kcal/mol |
Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic potential?
- Methodological Answer : Improve bioavailability and stability via:
- LogP Optimization : Introduce polar groups (e.g., hydroxy) to reduce hydrophobicity while maintaining membrane permeability. LogP < 5 is ideal .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Halogenation (e.g., Cl at position 5) often enhances stability .
- Protease Resistance : Modify the sulfonamide linkage (e.g., methyl groups) to reduce enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
